

Application Notes for INF 195: A Novel KRAS Inhibitor

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Introduction

INF 195 is a potent and selective small molecule inhibitor targeting the Kirsten Rat Sarcoma (KRAS) protein, a critical GTPase that functions as a molecular switch in cellular signaling.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, lung, and colorectal cancers.[2][3] These mutations often lead to constitutive activation of KRAS, resulting in uncontrolled cell proliferation and survival through downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT cascades.[4][5] **INF 195** is designed to modulate the activity of mutant KRAS, offering a promising avenue for therapeutic intervention in KRAS-driven malignancies. These application notes provide detailed protocols for evaluating the in vitro efficacy of **INF 195** in cell culture models.

Mechanism of Action

INF 195 interferes with the function of constitutively active KRAS, leading to the downregulation of downstream signaling pathways that promote oncogenesis. By inhibiting KRAS, **INF 195** is expected to decrease the phosphorylation of key signaling molecules such as ERK and AKT, ultimately leading to reduced cell viability and proliferation in cancer cells harboring KRAS mutations.[6][7]

Data Presentation

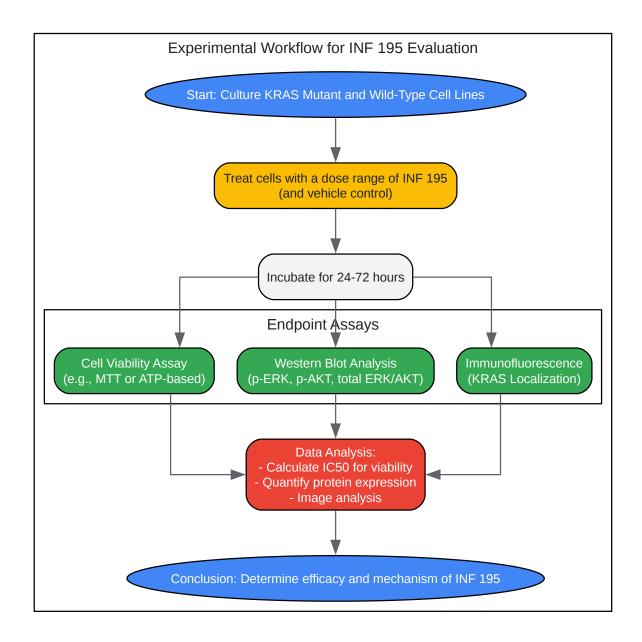


The efficacy of **INF 195** has been evaluated across a panel of cancer cell lines with varying KRAS mutation statuses. The following table summarizes the half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal degradation concentration (DC50) for downstream signaling inhibition.

Cell Line	Cancer Type	KRAS Status	INF 195 IC50 (nM)	p-ERK Inhibition DC50 (nM)
AsPC-1	Pancreatic	G12D	15	5
Mia PaCa-2	Pancreatic	G12C	25	8
SW620	Colorectal	G12V	50	18
HT-29	Colorectal	Wild-Type	>1000	>500
A549	Lung	G12S	40	15
HCT116	Colorectal	G13D	60	22

Mandatory Visualizations

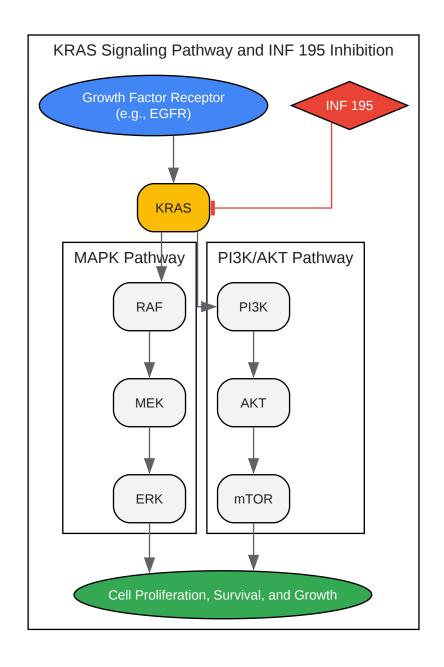




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Caption: Experimental workflow for evaluating **INF 195** in cell culture.





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Caption: KRAS signaling pathway and the inhibitory action of INF 195.

Experimental Protocols Cell Culture and Maintenance

Materials:

• KRAS mutant and wild-type cancer cell lines (e.g., AsPC-1, Mia PaCa-2, HT-29)



- Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- · Cell culture flasks and plates
- Humidified incubator at 37°C with 5% CO2

Protocol:

- Culture cells in T-75 flasks with complete growth medium.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculture the cells every 2-3 days to maintain exponential growth.[2]
- For experiments, harvest cells using Trypsin-EDTA, neutralize with complete medium, and perform cell counting.[8]

Cell Viability Assay (MTT Assay)

Materials:

- 96-well plates
- **INF 195** stock solution (in DMSO)
- · Complete growth medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Plate reader

Protocol:



- Seed 1,000-3,000 cells per well in a 96-well plate and allow them to adhere overnight.[3]
- Prepare serial dilutions of INF 195 in complete growth medium. The final DMSO concentration should be less than 0.1%.
- Replace the medium with the INF 195 dilutions and a vehicle control (medium with DMSO).
- Incubate the plate for 72 hours at 37°C.[3]
- Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for KRAS Signaling

Materials:

- 6-well plates
- INF 195 stock solution
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Seed cells in 6-well plates and allow them to reach 70-80% confluency.[10]
- Treat cells with various concentrations of INF 195 and a vehicle control for a specified time (e.g., 2-24 hours).
- Wash cells with ice-cold PBS and add lysis buffer.[6]
- Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the proteins to a PVDF membrane.[10]
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.[10]
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
- Visualize the protein bands using an ECL substrate and an imaging system.[10]

Immunofluorescence for KRAS Localization

Materials:



- Glass coverslips in 24-well plates
- INF 195 stock solution
- 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody (anti-KRAS)
- Fluorophore-conjugated secondary antibody
- DAPI solution
- Antifade mounting medium
- Fluorescence microscope

Protocol:

- Seed cells on glass coverslips in 24-well plates and allow them to adhere.
- Treat cells with INF 195 and a vehicle control.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
 [4]
- Block non-specific binding with blocking buffer for 1 hour.[4]
- Incubate with the primary anti-KRAS antibody for 1-2 hours at room temperature or overnight at 4°C.[4]
- Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[4]



- Counterstain the nuclei with DAPI for 5 minutes.[4]
- Mount the coverslips onto glass slides using antifade mounting medium.[4]
- Visualize the subcellular localization of KRAS using a fluorescence or confocal microscope.
 [4]

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